molecular formula C9H7FO2 B12502954 5-fluoro-3-methylisobenzofuran-1(3H)-one

5-fluoro-3-methylisobenzofuran-1(3H)-one

Cat. No.: B12502954
M. Wt: 166.15 g/mol
InChI Key: GZPUPDFZOLCBAD-UHFFFAOYSA-N
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Description

5-fluoro-3-methylisobenzofuran-1(3H)-one is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-methylisobenzofuran-1(3H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 5-fluoro-3-methylisobenzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isobenzofuranones.

Scientific Research Applications

5-fluoro-3-methylisobenzofuran-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methylisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-methylisobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-chloro-3-methylisobenzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    5-bromo-3-methylisobenzofuran-1(3H)-one: Contains a bromine atom, which can affect its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 5-fluoro-3-methylisobenzofuran-1(3H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-3-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUPDFZOLCBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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